molecular formula C27H17F B13134447 9-(2-Fluoro-9H-fluoren-9-yl)anthracene

9-(2-Fluoro-9H-fluoren-9-yl)anthracene

Katalognummer: B13134447
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: GWFAZPPUWHFAKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2-Fluoro-9H-fluoren-9-yl)anthracene is a chemical compound that belongs to the class of fluorenyl anthracenes. This compound is characterized by the presence of a fluorine atom at the 2-position of the fluorenyl group, which is attached to the 9-position of the anthracene moiety. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Fluoro-9H-fluoren-9-yl)anthracene typically involves the reaction of 2-fluoro-9H-fluorene with anthracene under specific conditions. One common method is the Suzuki coupling reaction, where 2-fluoro-9H-fluorene is reacted with a boronic acid derivative of anthracene in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

9-(2-Fluoro-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenyl group to a dihydrofluorene derivative.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene or fluorenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield fluorenone derivatives, while substitution reactions can produce various substituted anthracenes and fluorenes .

Wissenschaftliche Forschungsanwendungen

9-(2-Fluoro-9H-fluoren-9-yl)anthracene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 9-(2-Fluoro-9H-fluoren-9-yl)anthracene in OLEDs involves the emission of light through a process known as electroluminescence. When an electric current is applied, electrons and holes are injected into the compound, leading to the formation of excitons. These excitons then recombine to release energy in the form of light. The presence of the fluorine atom enhances the compound’s stability and efficiency by reducing non-radiative decay pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 9-(2-Fluoro-9H-fluoren-9-yl)anthracene lies in the presence of the fluorine atom, which significantly enhances its thermal stability, photophysical properties, and overall performance in electronic and optoelectronic applications. This makes it a preferred choice for high-performance OLEDs and other advanced materials .

Eigenschaften

Molekularformel

C27H17F

Molekulargewicht

360.4 g/mol

IUPAC-Name

9-(2-fluoro-9H-fluoren-9-yl)anthracene

InChI

InChI=1S/C27H17F/c28-19-13-14-23-22-11-5-6-12-24(22)27(25(23)16-19)26-20-9-3-1-7-17(20)15-18-8-2-4-10-21(18)26/h1-16,27H

InChI-Schlüssel

GWFAZPPUWHFAKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=C4C=C(C=C6)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.